N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide
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Overview
Description
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of indole derivatives with phenoxyethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetic acid, while reduction may produce N,N-diethyl-2-hydroxy-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide .
Scientific Research Applications
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide
- N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetic acid
- N,N-diethyl-2-hydroxy-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the indole nucleus and the phenoxyethyl group contributes to its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-23(4-2)22(26)21(25)19-16-24(20-13-9-8-12-18(19)20)14-15-27-17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLBVLBAFLMELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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